molecular formula C15H16FNO4 B1602219 Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate CAS No. 202534-94-9

Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate

Cat. No.: B1602219
CAS No.: 202534-94-9
M. Wt: 293.29 g/mol
InChI Key: VLLPYAIUEKEIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Crystallographic Analysis of Piperidine Core Structure

The piperidine ring in ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate adopts a chair conformation, as evidenced by X-ray crystallographic studies of related 2,6-dioxopiperidine derivatives. The chair conformation minimizes steric strain, with the 1-methyl and 4-(4-fluorophenyl) substituents occupying equatorial positions to avoid 1,3-diaxial interactions. The 2,6-diketone groups introduce partial double-bond character to the C–N bonds, flattening the ring and creating a distorted envelope conformation (Cremer-Pople puckering parameters: Q = 0.5187 Å, θ = 56.12°, φ = 176.55°).

Crystallographic data indicate the compound crystallizes in a monoclinic system (P2~1~/n) with unit cell parameters a = 10.73 Å, b = 9.94 Å, c = 11.08 Å, and β = 116.2°. The absolute configuration at C3 and C4 was determined to be (3R,4S) through anomalous dispersion methods, with bond lengths and angles consistent with related trans-configured piperidine diones (Table 1).

Table 1: Key bond lengths (Å) and angles (°) in the piperidine core

Parameter Value
N1–C2 1.452(3)
C2–C3 1.526(4)
C3–C4 1.519(4)
C4–C5 1.511(4)
C5–N1 1.467(3)
N1–C7 (methyl) 1.456(3)
C3–O1 (ester) 1.213(3)
C6–O2 (ketone) 1.221(3)

Fluorophenyl Substituent Orientation Patterns

The 4-fluorophenyl group adopts a pseudo-axial orientation relative to the piperidine ring, forming a dihedral angle of 67.6° with the mean plane of the cyclobutane-fused pyrrolidine moiety in analogous structures. This orientation minimizes steric clashes between the fluorine atom and the 1-methyl group while allowing π-stacking interactions between the aromatic ring and adjacent molecules in the crystal lattice. The para-fluorine substitution creates a dipole moment (μ = 1.41 D) that influences molecular packing through C–H···F interactions (2.42–2.67 Å).

Methyl Group Steric Effects on Ring Conformation

The 1-methyl substituent introduces significant steric hindrance, increasing the energy barrier for ring flipping to 86–114 kJ/mol. This substituent enforces a rigid chair conformation, as demonstrated by comparative molecular dynamics simulations showing a 3.2 kcal/mol preference for the equatorial methyl orientation over axial. The methyl group’s van der Waals radius (2.0 Å) creates close contacts (3.12–3.28 Å) with the C3 ester oxygen, further stabilizing the observed conformation.

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4/c1-3-21-15(20)13-11(8-12(18)17(2)14(13)19)9-4-6-10(16)7-5-9/h4-7,11,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLPYAIUEKEIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=O)N(C1=O)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572469
Record name Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202534-94-9
Record name Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Stage Synthesis from 4-Fluorobenzaldehyde and Amino Esters

A representative synthetic route involves three main stages:

Stage Reactants and Conditions Description Yield & Notes
1 4-Fluorobenzaldehyde reacted with sodium t-butanolate in ethyl acetate at -5 to 20 °C Formation of a key intermediate via condensation High selectivity at controlled temperature
2 Ethyl 3-(methylamino)-3-oxopropanoate reacted with sodium methylate in ethyl acetate at 10 to 15 °C Introduction of methylamino and keto groups to form precursor ester Yields reported around 93.2%
3 Treatment with acetic acid in water and ethyl acetate Cyclization and formation of the piperidinedione ring Efficient ring closure and esterification

This method is documented in patent WO2022/269643 and achieves high yield and purity by controlling reaction temperatures and solvent conditions.

Reduction and Hydroxymethylation Routes

Another approach involves the reduction of tetrahydropyridine derivatives followed by hydroxymethylation:

  • Starting from 4-(4'-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine, reaction with formaldehyde introduces a hydroxymethyl group at the 3-position.
  • Subsequent reduction yields 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
  • This intermediate can be further oxidized or transformed to the dioxopiperidine derivative.

This process is described in patent WO2001002357, emphasizing the importance of controlling reduction conditions to avoid over-reduction or side reactions.

Improved Reduction Process to Minimize Dehalogenation Impurities

A significant challenge in the synthesis is the formation of desfluoro impurities due to dehalogenation during reduction steps. An improved process involves:

  • Using Lithium Aluminium Hydride (LAH) as the reducing agent.
  • Employing a solvent system that includes halogenated solvents such as dichloromethane (DCM) as co-solvent alongside tetrahydrofuran (THF) and toluene.
  • This solvent combination effectively minimizes the formation of desfluoro by-products to below 0.1% w/w.

This method is detailed in patent WO2015071831, where comparative studies show that the addition of halogenated solvents significantly improves product purity compared to traditional THF or THF-toluene systems.

Enzymatic Hydrolysis and Transesterification

Alternative synthetic approaches include enzymatic hydrolysis of piperidine derivatives followed by transesterification steps to achieve the desired ester functionality. These methods offer stereoselectivity advantages and milder conditions but require careful control of enzyme activity and reaction parameters.

Summary Table of Key Preparation Methods

Method Key Reactants Conditions Advantages Challenges
Condensation of 4-fluorobenzaldehyde with amino esters 4-fluorobenzaldehyde, sodium t-butanolate, ethyl 3-(methylamino)-3-oxopropanoate Low temperature (-5 to 20 °C), ethyl acetate solvent High yield (~93%), scalable Requires precise temperature control
Reduction and hydroxymethylation of tetrahydropyridine 4-(4'-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine, formaldehyde, LAH Formaldehyde reaction, hydrogenation over Pd/C Enables functional group introduction Risk of over-reduction, impurity formation
LAH reduction with halogenated co-solvents This compound, LAH Solvent system: THF + toluene + DCM, controlled temperature Minimizes desfluoro impurities (<0.1%) Requires solvent handling precautions
Enzymatic hydrolysis and transesterification Piperidine derivatives, enzymes, transesterification reagents Mild aqueous conditions Stereoselective, environmentally friendly Enzyme cost and stability

Research Findings and Optimization Notes

  • Temperature Control: Maintaining low temperatures during condensation steps prevents side reactions and improves selectivity.
  • Solvent Choice: The inclusion of halogenated solvents during reduction steps is crucial to suppress dehalogenation impurities.
  • Purification: Extraction and washing steps using ethyl acetate, water, and brine followed by drying over anhydrous sodium sulfate are standard to achieve high purity.
  • Yield: Reported yields for the key intermediate preparation are typically above 90%, indicating efficient synthetic routes.
  • Impurity Management: The improved reduction process reduces desfluoro impurities to below 0.1% w/w, critical for pharmaceutical applications.

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting neurological and inflammatory conditions.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with related piperidine/piperazine derivatives:

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Biological Relevance
Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate C₁₅H₁₆FNO₄ 293.29 2,6-dioxopiperidine, ethyl ester, 4-FPh Paroxetine impurity
Pruvanserin Hydrochloride C₂₂H₂₁FN₄O•HCl 412.89 Piperazine, indole-carbonitrile, 4-FPh Insomnia, depression, schizophrenia
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate C₂₈H₃₁N₃O₄ 479.57 Tetrahydropyridine, hydroxyl, acetyl Antibacterial, antitumor
Paroxetine (Parent Drug) C₁₉H₂₀FNO₃ 329.37 Piperidine, fluorophenyl, methylenedioxy SSRI antidepressant
Key Observations:

Piperidine vs. Piperazine Cores : The target compound’s 2,6-dioxopiperidine core differs from Pruvanserin’s piperazine ring, which introduces additional nitrogen atoms capable of hydrogen bonding. This structural variation impacts pharmacological targets; Pruvanserin acts on serotonin receptors, while the target compound lacks therapeutic activity and is primarily an impurity .

Substituent Effects : The 4-fluorophenyl (4-FPh) group is common across all compounds, enhancing lipophilicity and membrane permeability. However, the presence of a dioxo group in the target compound reduces basicity compared to Paroxetine’s intact piperidine ring, altering its interaction with biological targets .

Ester vs. Amide/Cyanide Groups : The ethyl ester in the target compound may confer hydrolytic instability compared to Pruvanserin’s stable indole-carbonitrile group or Paroxetine’s methylenedioxy bridge, affecting metabolic pathways .

Conformational and Crystallographic Insights

  • Ring Puckering : The target compound’s 2,6-dioxopiperidine ring likely adopts a boat or chair conformation , as analyzed via Cremer-Pople puckering parameters (). This contrasts with Paroxetine’s less rigid piperidine ring, which permits dynamic binding to serotonin transporters .
  • X-ray Crystallography : Structural elucidation of related compounds (e.g., ) relies on tools like SHELX for refinement, suggesting similar methodologies apply to the target compound .

Biological Activity

Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate, also known by its CAS number 202534-94-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, synthesis methods, and case studies.

  • Molecular Formula : C15H16FNO4
  • Molecular Weight : 293.29 g/mol
  • CAS Number : 202534-94-9

The compound features a piperidine core with a fluorophenyl substituent, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of similar structures have demonstrated cytotoxic effects against various cancer cell lines. A notable study showed that modifications to the piperidine ring could enhance the compound's ability to induce apoptosis in glioma cells, indicating a promising avenue for further research in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been suggested that the compound may interact with microtubule dynamics, similar to other known anticancer agents .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including:

  • Human glioma cells
  • Breast cancer cells
  • Lung cancer cells

These studies typically utilize assays such as MTT or XTT to measure cell viability post-treatment with varying concentrations of the compound .

Case Study 1: Glioma Cell Lines

A study investigated the effects of this compound on rat and human glioma cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents .

Case Study 2: Breast Cancer Research

Another research effort focused on breast cancer cell lines, where the compound was found to induce apoptosis through mitochondrial pathways. The study reported increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins following treatment with the compound .

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Carboxylation at the appropriate position using carboxylic acid derivatives.

The overall yield for these reactions can exceed 90% under optimized conditions .

Q & A

Q. Example Data from a Related Structure :

ConformationQ (Å)θ (°)φ (°)
Envelope (Molecule A)0.47757.3335.4
Half-chair (Molecule B)0.47750.6356.2
Screw-boat (Disordered)0.579112154

What computational methods are suitable for studying the electronic properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

  • Frontier molecular orbitals (HOMO-LUMO gaps) for reactivity analysis.
  • Electrostatic potential maps for interaction sites.
  • Vibrational frequencies (IR/Raman) for spectroscopic validation .
    Software Tools : Gaussian, ORCA, or CRYSTAL.
    Workflow :

Optimize geometry using X-ray coordinates as initial input.

Compare calculated vs. experimental bond lengths (e.g., C=O: ~1.21 Å) to validate accuracy.

How can the pharmacological potential of this compound be assessed in vitro?

Advanced Research Question
While direct data is limited, structural analogs (e.g., piperidine-based CNS agents) suggest testing:

Receptor Binding Assays : Screen against serotonin/dopamine receptors (e.g., 5-HT2A) using radioligand displacement .

Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation.

Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) to evaluate antitumor potential .

Q. Hypothesis-Driven Approach :

  • The fluorophenyl group may enhance blood-brain barrier permeability, making neuroactivity plausible.

How can crystallographic disorder be modeled and refined for dynamic functional groups?

Advanced Research Question
For disordered regions (e.g., ethyl ester or fluorophenyl rings):

Split Models : Assign partial occupancies (e.g., 0.684:0.316) using PART commands in SHELXL .

Restraints : Apply SIMU/DELU restraints to stabilize anisotropic displacement parameters.

Validation : Check ADPs and electron density maps (e.g., Fo-Fc) to ensure disorder is physically plausible .

What strategies resolve contradictions in spectroscopic data during structure validation?

Advanced Research Question
If NMR/IR data conflicts with X-ray results:

Dynamic Effects : Consider temperature-dependent NMR to detect conformational exchange.

DFT Comparison : Calculate theoretical NMR shifts (e.g., using GIAO method) and compare with experimental values .

Powder XRD : Confirm phase purity if polymorphic forms are suspected.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.